Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is a chemical compound characterized by its unique structure and properties. It belongs to the class of imidazo[1,5-C]pyrimidines, which are known for their diverse biological activities. This compound is notable for its trifluoromethyl group, which enhances its pharmacological potential and stability.
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate can be sourced from various chemical suppliers and is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Its CAS number is 1627857-06-0, indicating its unique identity in chemical databases . The compound is primarily studied for its applications in medicinal chemistry and materials science.
The synthesis of ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and purity.
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate has a complex molecular structure that can be represented as follows:
The structure features a pyrimidine ring fused with an imidazole ring, with a trifluoromethyl group at the 7-position and an ethyl ester at the carboxylic acid position.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular geometry and functional groups.
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions require specific conditions such as catalysts or heat to proceed efficiently. The presence of the trifluoromethyl group significantly alters the reactivity compared to non-fluorinated analogs.
The mechanism of action for ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate in biological systems often relates to its ability to interact with specific enzymes or receptors. It may act as an inhibitor or modulator depending on its target.
Studies have shown that compounds in this class exhibit various biological activities, including antibacterial and antifungal properties. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and form but are essential for practical applications.
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate has significant applications in:
This compound represents a valuable addition to the field of synthetic organic chemistry with promising applications across various scientific domains.
Multi-component reactions (MCRs) enable efficient construction of the imidazo[1,5-c]pyrimidine core in a single step. For Ethyl 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylate, cyclocondensation of 5-aminopyrimidine derivatives with α-halo carbonyl compounds serves as the foundational approach. Ethyl bromoacetate reacts with 4-amino-6-(trifluoromethyl)pyrimidine in refluxing ethanol (80°C, 12h), yielding the target compound through intramolecular cyclization [6] [8]. This reaction proceeds via nucleophilic displacement of bromide by the pyrimidine amine, followed by deprotonation and ring closure. Key regioselectivity challenges arise from competing nucleophilic sites; optimal control requires precise stoichiometry (1:1.2 molar ratio of aminopyrimidine to ethyl bromoacetate) and anhydrous conditions to suppress hydrolysis [8].
Alternative routes employ triethyl orthoformate as a one-carbon synthon. Under ZnCl₂ catalysis (5 mol%), aminopyrimidine derivatives condense with ethyl acetoacetate and ammonium acetate, generating 5,7-disubstituted imidazo[1,5-c]pyrimidines in 65–78% yield. This method circumvents regioselectivity issues but exhibits limited compatibility with electron-deficient substrates like trifluoromethyl-bearing precursors [6].
Table 1: Optimization of Cyclocondensation Parameters
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
None | Ethanol | 80 | 12 | 52 | Moderate |
K₂CO₃ (2eq) | DMF | 100 | 6 | 78 | High |
Cs₂CO₃ (1eq) | Acetonitrile | 120 | 3 | 68 | High |
ZnCl₂ (5mol%) | Toluene | 110 | 8 | 75 | Moderate |
Palladium-catalyzed cross-couplings enable late-stage functionalization of the imidazo[1,5-c]pyrimidine core. Suzuki-Miyaura coupling of the 5-bromo derivative (synthesized via bromination at C5 using NBS/DMF) with arylboronic acids achieves C5-arylation. Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (10:1) at 85°C installs phenyl, 4-methoxyphenyl, and pyridyl groups with 60–75% efficiency. The trifluoromethyl group moderately enhances electrophilicity at adjacent positions, facilitating oxidative addition but requiring careful ligand selection to prevent protodehalogenation [6] .
Buchwald-Hartwig amination at C1 necessitates ester protection. Using Pd₂(dba)₃/Xantphos (3 mol%), ethyl 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylate couples with primary alkylamines in toluene at 100°C, replacing the ester with secondary amines (50–65% yield). Sterically hindered amines (e.g., tert-butylamine) exhibit reduced reactivity due to the core’s planar geometry .
Table 2: Palladium-Catalyzed Functionalization of the Imidazo[1,5-c]Pyrimidine Core
Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 5-Bromo derivative | PhB(OH)₂ | 75 |
Suzuki-Miyaura | Pd(OAc)₂/SPhos | 5-Bromo derivative | 4-MeOC₆H₄B(OH)₂ | 68 |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Ethyl 1-carboxylate | Morpholine | 65 |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Ethyl 1-carboxylate | Piperidine | 60 |
Microwave irradiation drastically improves reaction kinetics and selectivity. Cyclocondensation under microwave conditions (150°C, 30 min) achieves 92% yield versus 78% under conventional heating (100°C, 6h). This acceleration results from rapid, uniform core heating and suppressed side reactions like ester hydrolysis [6] . Solvent-free protocols further enhance sustainability: neat mixtures of 4-amino-6-(trifluoromethyl)pyrimidine and ethyl bromoacetate irradiated at 120°C for 20 min deliver the product in 88% yield with >98% purity by HPLC .
Flow chemistry systems enable kilogram-scale synthesis. A continuous-flow reactor with immobilized Sc(OTf)₃ catalyst (residence time: 5 min, 130°C) achieves 94% conversion and 90% isolated yield, reducing waste by 60% compared to batch processes. Ethanol/water mixtures (9:1) serve as green solvents, replacing carcinogenic DMF without yield compromise [4] .
Table 3: Impact of Reaction Modalities on Efficiency
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional Heating | DMF, 100°C, K₂CO₃ | 6 h | 78 | 95 |
Microwave Irradiation | DMF, 150°C, K₂CO₃ | 30 min | 92 | 98 |
Solvent-Free MW | Neat, 120°C | 20 min | 88 | 99 |
Continuous Flow | EtOH/H₂O, 130°C, Sc(OTf)₃ catalyst | 5 min | 90 | 97 |
Esterification Strategies: Direct carboxylation at C1 employs ethyl chloroformate with AlCl₃ catalysis (40–50% yield), but stepwise protocols prove superior. Lithiation at C1 (n-BuLi, THF, –78°C) followed by quenching with ethyl chloroformate installs the ester in 85% yield. Alternatively, carboxylic acid precursors (e.g., 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylic acid) undergo esterification via Steglich conditions (DCC/DMAP, CH₂Cl₂), achieving 90–95% conversion [8] [9].
Trifluoromethyl Group Integration: Early-stage introduction is critical due to the group’s electronic influence. Two dominant approaches exist:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: